An In-depth Technical Guide to the Spectroscopic Characterization of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine
Introduction: The Significance of a Small, Strained Ring
In the landscape of chemical biology and drug development, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently trap and identify binding partners of small molecules within complex biological systems.[1][2] At the heart of many modern PAL probes lies the 3-aryl-3-(trifluoromethyl)-3H-diazirine moiety. This small, three-membered ring is prized for its unique combination of stability in the dark and its efficient generation of a highly reactive carbene upon UV irradiation (typically ~350-360 nm).[1][3] The trifluoromethyl group, in particular, serves to suppress an undesired rearrangement to a linear diazo compound, thereby enhancing the efficiency of carbene formation.[3][4]
3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine (p-TFMDA) is a foundational analogue of this class of photo-crosslinkers. Its characterization is not merely an academic exercise; it is a critical step in ensuring the purity and structural integrity of a reagent that will be used to probe the delicate machinery of life. Inaccurate characterization can lead to ambiguous results and wasted resources. This guide provides a comprehensive, field-tested approach to the definitive structural elucidation of p-TFMDA using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), explaining not just the methods, but the scientific rationale underpinning them.
Part 1: Nuclear Magnetic Resonance (NMR) Characterization
NMR spectroscopy is the cornerstone of structural analysis for covalently bound molecules. For p-TFMDA, a multi-nuclear approach (¹H, ¹⁹F, ¹³C) is essential for unambiguous confirmation.
Rationale for Multi-Nuclear NMR
A complete NMR analysis provides a full picture of the molecule's electronic and structural environment.
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¹⁹F NMR is the most direct and sensitive method to confirm the presence and electronic environment of the trifluoromethyl group. Its high gyromagnetic ratio and 100% natural abundance make it an ideal nucleus for rapid screening.
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¹H NMR provides information on the aromatic and methyl protons of the p-tolyl group, confirming the substitution pattern and overall structure.
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¹³C NMR maps the carbon skeleton of the molecule. Crucially, it allows for the direct observation of the unique, highly strained diazirine ring carbon and its coupling to the attached fluorine atoms.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures that the data acquired is reliable and reproducible.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the synthesized 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this class of nonpolar compounds and its residual proton and carbon signals are well-documented and do not interfere with key signals of the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
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Acquire data on a spectrometer with a minimum field strength of 400 MHz for ¹H.
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¹⁹F NMR: Acquire a simple, single-pulse experiment. No proton decoupling is necessary as long-range H-F couplings are typically unresolved. A chemical shift range of +20 to -100 ppm is sufficient.[5] Causality: This provides a quick confirmation of synthesis success.
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¹H NMR: Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum (¹³C{¹H}). An extended spectral width (e.g., 0-160 ppm) is necessary to observe all carbons. Causality: Proton decoupling simplifies the spectrum to singlets (or quartets for fluorinated carbons), making interpretation straightforward. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
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Caption: NMR characterization workflow for p-TFMDA.
Spectral Interpretation: Decoding the Signals
The following table summarizes the expected NMR data for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Rationale |
| ¹⁹F | ~ -65.2 | Singlet (s) | - | -CF₃ : The trifluoromethyl group on a diazirine ring typically appears in this region.[6][7] The absence of coupling indicates no adjacent ¹H or ¹⁹F nuclei. |
| ¹H | ~ 7.2-7.4 | Multiplet (AA'BB') | J ≈ 8 Hz | Ar-H : The four aromatic protons on the p-substituted ring form a characteristic second-order multiplet, often appearing as two apparent doublets.[6] |
| ~ 2.38 | Singlet (s) | - | -CH₃ : The methyl protons on the tolyl group. Its singlet nature confirms no adjacent protons.[8] | |
| ¹³C | ~ 139-140 | Singlet (s) | - | Ar-C (quaternary, C-CH₃) : The carbon atom of the aromatic ring bonded to the methyl group. |
| ~ 129-130 | Singlet (s) | - | Ar-CH : Aromatic methine carbons. | |
| ~ 126-127 | Singlet (s) | - | Ar-C (quaternary, C-diazirine) : The carbon atom of the aromatic ring bonded to the diazirine. | |
| ~ 122.1 | Quartet (q) | ¹JCF ≈ 275 Hz | -CF₃ : The carbon of the trifluoromethyl group. It is split into a quartet by the three directly attached fluorine atoms. This large one-bond coupling is highly diagnostic.[6] | |
| ~ 28.2 | Quartet (q) | ²JCF ≈ 40 Hz | C-(N)₂-CF₃ : The highly strained diazirine ring carbon. It is split into a quartet by the three fluorine atoms two bonds away. This signal is a definitive marker for the intact diazirine ring structure.[6][9] | |
| ~ 21.4 | Singlet (s) | - | -CH₃ : The methyl carbon.[8] |
Part 2: Mass Spectrometry (MS) Characterization
While NMR confirms the covalent structure, mass spectrometry verifies the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Rationale for MS Analysis
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Molecular Weight Confirmation: MS provides the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion), confirming the expected mass (C₉H₇F₃N₂, MW = 200.16 g/mol ).[10]
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Elemental Composition (HRMS): High-resolution instruments can measure m/z to several decimal places, allowing for the calculation of a precise elemental formula, which serves as an orthogonal confirmation of the structure.
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Fragmentation Analysis: Under ionization conditions (e.g., Electron Ionization, EI), the molecule breaks apart in a predictable manner. Analyzing these fragments provides a "fingerprint" that can be used to confirm the connectivity of the atoms.
Experimental Protocol: MS Data Acquisition
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Sample Introduction: For a volatile and thermally stable compound like p-TFMDA, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is an ideal method. It provides both retention time data (a measure of purity) and a mass spectrum. Alternatively, for HRMS, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.
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Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS. This high-energy method induces reproducible fragmentation.
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Mass Analysis: A quadrupole or ion trap analyzer is suitable for routine GC-MS, while a Time-of-Flight (TOF) or Orbitrap analyzer is required for HRMS.
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Data Acquisition: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all relevant fragments.
Fragmentation Analysis: A Predictable Breakdown
The molecular ion of p-TFMDA ([M]⁺•, m/z 200) is expected to undergo several key fragmentation steps. The most characteristic fragmentation for a diazirine is the loss of a neutral nitrogen molecule (N₂), a highly stable leaving group.[11]
Caption: Proposed EI mass spectrometry fragmentation pathway for p-TFMDA.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 200 | [C₉H₇F₃N₂]⁺• | - | Molecular Ion [M]⁺• |
| 172 | [C₉H₇F₃]⁺• | N₂ (28 Da) | Loss of Nitrogen : The primary and most diagnostic fragmentation, indicative of the diazirine ring. |
| 153 | [C₈H₇F₂]⁺ | •CF (from m/z 172) | Loss of a Fluorocarbyne Radical : A potential rearrangement and fragmentation from the carbene intermediate. |
| 115 | [C₉H₇]⁺ | •CF₃ (from m/z 172) | Loss of Trifluoromethyl Radical : Cleavage of the C-CF₃ bond. |
| 91 | [C₇H₇]⁺ | C₂H₂ (from m/z 115) | Formation of Tropylium Ion : A common, highly stable fragment in tolyl-containing compounds. |
HRMS Validation: The most critical data point is the accurate mass of the molecular ion.
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Calculated Mass for [M+H]⁺ (C₉H₈F₃N₂⁺): 201.0634
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Trustworthiness: An experimentally determined mass within 5 ppm of this calculated value provides unequivocal confirmation of the elemental formula.
Conclusion: A Triad of Spectroscopic Certainty
The structural characterization of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is not reliant on a single technique, but on the synergistic and self-validating data from ¹⁹F NMR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The singlet at ~ -65 ppm in the ¹⁹F spectrum, the characteristic quartet for the diazirine carbon at ~28 ppm (²JCF ≈ 40 Hz) in the ¹³C spectrum, and the facile loss of 28 Da (N₂) in the mass spectrum form a definitive analytical triad. For any researcher synthesizing or utilizing this critical photo-crosslinker, adherence to this comprehensive characterization workflow is essential for ensuring the integrity of their starting materials and the ultimate success of their photoaffinity labeling experiments.
References
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Murai, Y., et al. (2022). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)-DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO-CROSS-LINKING. HETEROCYCLES, 104(1), 167. [Link]
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